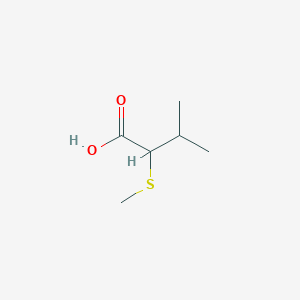
2-(4,4-Difluoropiperidin-1-yl)ethanamine dihydrochloride
説明
“2-(4,4-Difluoropiperidin-1-yl)ethanamine dihydrochloride” is a chemical compound with the CAS Number: 605659-03-8 . It is a derivative of piperidine and is commonly used in drug development, environmental research, and industrial applications.
Synthesis Analysis
The synthesis of “2-(4,4-Difluoropiperidin-1-yl)ethanamine dihydrochloride” involves the use of lithium aluminium tetrahydride in tetrahydrofuran at 20℃ . The reaction mixture is stirred at ambient temperature overnight before quenching with H20 and aq. NaOH . The resultant mixture is filtered and the filtrate is concentrated to give a residue which is purified by chromatography to afford 2- (4,4-difluoropiperidin-1-yl)ethanamine .Molecular Structure Analysis
The molecular structure of “2-(4,4-Difluoropiperidin-1-yl)ethanamine dihydrochloride” is represented by the Inchi Code: 1S/C7H14F2N2/c8-7(9)1-4-11(5-2-7)6-3-10/h1-6,10H2 . The molecular weight of the compound is 164.2 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 164.2 . The compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound is very soluble with a solubility of 15.4 mg/ml .科学的研究の応用
Synthesis and Structural Characterization
Synthesis Pathways and Methods 2-(4,4-Difluoropiperidin-1-yl)ethanamine dihydrochloride and related compounds have been a subject of research primarily due to their importance in synthetic organic chemistry. For instance, Verniest et al. (2008) detailed a new synthetic pathway toward valuable 3,3-difluoropiperidines, starting from suitable delta-chloro-alpha,alpha-difluoroimines. This methodology has implications for the synthesis of fluorinated amino acids like N-protected 3,3-difluoropipecolic acid, showcasing the compound's relevance in medicinal chemistry (Verniest et al., 2008).
Chemical Properties and Structural Analysis Structural characterization is an essential aspect of understanding these compounds' potential applications. Maftei et al. (2016) investigated the structural characteristics and potential medical application of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives. Their work emphasizes the role of structural analysis in modifying the lipophilicity of molecules for better cell wall barrier transport (Maftei et al., 2016).
Applications in Medicinal Chemistry and Material Science
Medicinal Chemistry Applications The compounds related to 2-(4,4-Difluoropiperidin-1-yl)ethanamine dihydrochloride find significant applications in medicinal chemistry. For instance, the synthesis of Schiff bases from 2-(piperidin-4-yl)ethanamine and their role as pancreatic lipase inhibitors highlight the compound's relevance in pharmaceutical development. These Schiff bases also exhibit antimicrobial activities against several bacteria types, marking their importance in medical research (Warad et al., 2020).
Material Science and Corrosion Inhibition In the realm of material science, the derivatives of difluoropiperidine, such as 2-(2-trifluoromethyl-4,5-dihydro-imidazol-1-yl)-ethylamine, have been explored as corrosion inhibitors. Their inhibitive performance against mild steel corrosion in hydrochloric acid solution underlines the compound's utility beyond medicinal applications (Zhang et al., 2015).
Safety and Hazards
特性
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2N2.2ClH/c8-7(9)1-4-11(5-2-7)6-3-10;;/h1-6,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZZEVXZXRVHRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1609345-55-2 | |
| Record name | 2-(4,4-difluoropiperidin-1-yl)ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2387949.png)
![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2387950.png)

![1-[1-(Difluoromethoxy)naphthalen-2-yl]ethan-1-one](/img/structure/B2387953.png)





![2-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B2387964.png)



![N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide](/img/structure/B2387971.png)